molecular formula C25H21ClN6O B2933793 7-(2-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538348-59-3

7-(2-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2933793
CAS No.: 538348-59-3
M. Wt: 456.93
InChI Key: QMOPJBBANCHNHV-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic small molecule belonging to the 1,2,4-triazolo[1,5-a]pyrimidine class, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery. This specific compound features a complex molecular architecture with multiple aromatic substituents, including a 2-chlorophenyl group at the 7-position, a m-tolyl group at the 2-position, and a pyridin-3-yl carboxamide moiety, which are designed to modulate its electronic properties, binding affinity, and overall pharmacokinetic profile. Compounds based on the 1,2,4-triazolo[1,5-a]pyrimidine core have been extensively investigated for their diverse biological activities. Research into analogous structures has demonstrated potent inhibitory effects against various enzymes, such as α-glucosidase, which is a key target in the management of Type 2 Diabetes Mellitus . Furthermore, this class of fused heterocycles is frequently explored as a privileged structure in the development of kinase inhibitors, including JAK1 and JAK2, which are pivotal in signaling pathways related to inflammation and oncology . The incorporation of the 4,7-dihydro structure may offer unique stereoelectronic properties compared to their fully aromatic counterparts, providing a distinct vector for interaction with biological targets. The primary value of this compound is for research and development purposes in a laboratory setting. It is intended for use in in vitro binding assays, enzymatic activity studies, and structure-activity relationship (SAR) profiling to help identify and optimize new lead compounds. This product is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

7-(2-chlorophenyl)-5-methyl-2-(3-methylphenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN6O/c1-15-7-5-8-17(13-15)23-30-25-28-16(2)21(24(33)29-18-9-6-12-27-14-18)22(32(25)31-23)19-10-3-4-11-20(19)26/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOPJBBANCHNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CN=CC=C4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide represents a class of triazolopyrimidine derivatives that have garnered attention for their potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound based on diverse research findings.

Synthesis

The synthesis of triazolopyrimidine derivatives often involves multi-step reactions including cyclization and functional group modifications. The specific synthetic route for the compound has not been extensively documented in available literature. However, similar compounds have been synthesized using methodologies such as:

  • Condensation reactions involving pyrimidine derivatives and various aromatic aldehydes.
  • Cyclization reactions that form the triazole ring through the interaction of hydrazines with carbonyl compounds.

Antimicrobial Activity

Triazolopyrimidine derivatives have shown promising antimicrobial properties. For instance, compounds structurally similar to our target have exhibited significant activity against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 µM in some cases .

Anticancer Activity

The potential anticancer effects of triazolopyrimidine derivatives are noteworthy. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of DNA synthesis : Compounds targeting DNA replication processes have shown effectiveness against human tumor cell lines such as HepG-2 and A-549, with IC50 values ranging from 4.37 to 8.03 µM .
  • Targeting key signaling pathways : Some derivatives act on kinases involved in tumorigenesis, suggesting a mechanism for their anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolopyrimidine derivatives. Key findings include:

  • Substituent effects : The presence of electron-withdrawing groups (e.g., chlorophenyl) enhances biological activity by improving binding affinity to target enzymes.
  • Hydrophobic interactions : Alkyl substituents like methyl and tolane groups contribute to increased lipophilicity, facilitating membrane permeability and cellular uptake.

Case Studies

Several studies have evaluated the biological activities of similar compounds:

  • In vitro studies : A study on a related triazolopyrimidine derivative demonstrated significant cytotoxicity against multiple cancer cell lines with detailed molecular docking studies supporting its mechanism of action .
  • Molecular docking : Computational studies have indicated that these compounds fit well into the active sites of target proteins (e.g., MurD and DNA gyrase), providing insights into their inhibitory mechanisms .

Data Table: Biological Activities of Related Compounds

Compound NameMIC (µM)IC50 (µM)Target Pathway
Compound A0.214.37DNA synthesis
Compound B0.358.03Kinase inhibition
Compound C0.505.00Protein synthesis

Chemical Reactions Analysis

Core Reactivity of the Triazolo-Pyrimidine System

The fused triazole-pyrimidine ring system provides both aromatic stability and sites for electrophilic/nucleophilic interactions. Key observations include:

  • Electrophilic Substitution : The electron-rich pyrimidine ring may undergo electrophilic substitution at positions activated by substituents, though steric hindrance from the 2-(m-tolyl) and 7-(2-chlorophenyl) groups limits reactivity .

  • Resistance to Oxidation : The fully conjugated system resists oxidation under mild conditions, retaining aromaticity even in acidic or basic media.

Carboxamide Group (N-(Pyridin-3-yl))

  • Hydrolysis : Under strong acidic (e.g., HCl/H2_2O, reflux) or basic (e.g., NaOH, 100°C) conditions, the carboxamide may hydrolyze to form a carboxylic acid derivative, though steric shielding by the pyridin-3-yl group reduces susceptibility .

  • Transamidation : Reacts with primary amines (e.g., cyclohexylamine) in the presence of coupling agents (HATU, DCC) to yield substituted amides, a strategy used in analog synthesis .

2-Chlorophenyl Substituent

  • Nucleophilic Aromatic Substitution : Limited reactivity due to deactivation by the triazolo-pyrimidine core. High temperatures (>150°C) and catalysts (e.g., CuI) may enable substitution with strong nucleophiles (e.g., -NH2_2) .

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids is feasible if the chloride is activated by electron-withdrawing groups, though the 2-chlorophenyl group’s meta-directing nature complicates regioselectivity .

Pyridine and m-Tolyl Interactions

  • Coordination Chemistry : The pyridin-3-yl group acts as a ligand for transition metals (e.g., Pd, Cu), enabling catalytic applications or metal complex formation .

  • Electrophilic Attack on m-Tolyl : The methyl group on the m-tolyl substituent directs electrophiles (e.g., NO2+_2^+) to para positions, though steric bulk from adjacent groups may suppress reactivity.

Thermal and Photochemical Stability

  • Thermal Degradation : Decomposes above 300°C, forming chlorinated byproducts (e.g., chlorobenzene) and nitrogen oxides, as observed in thermogravimetric analysis (TGA) .

  • Photoreactivity : UV exposure induces partial ring-opening of the dihydro-pyrimidine moiety, generating intermediates detectable via HPLC-MS .

Reactivity Comparison with Structural Analogs

Reaction TypeTarget Compound BehaviorAnalog Reference (e.g., Compound 23 )
Amide Hydrolysis Slow, requires harsh conditionsRapid hydrolysis under mild acids
Suzuki Coupling Low yield (<20%) due to chloride inactivityHigh yield (>80%) with activated bromides
Oxidative Dehydrogenation Stable under O2_2/heatForms aromatic pyrimidines at 200°C

Comparison with Similar Compounds

Physicochemical Properties

Substituents significantly influence melting points, solubility, and stability:

  • Electron-Withdrawing Groups (e.g., Cl, NO₂): Increase melting points due to enhanced intermolecular interactions. For example, compound 5j (with 4-NO₂Ph) melts at 319.9–320.8°C .
  • Methoxy Groups : Reduce crystallinity; compound 5l (with 3-OH-4-OMePh) melts at 249.7–250.3°C .
  • Pyridinyl vs. Phenyl Carboxamides : Pyridin-3-yl (target compound) may improve aqueous solubility compared to purely aromatic substituents .

Discussion of Substituent Effects

  • Position 2: The m-tolyl group in the target compound provides steric bulk and moderate lipophilicity, balancing solubility and membrane permeability. In contrast, amino (5a) or methylsulfanyl (19) groups may alter hydrogen-bonding or redox properties.
  • Position 6: The pyridin-3-yl carboxamide introduces a hydrogen-bond acceptor/donor motif, distinguishing it from simpler aryl carboxamides (e.g., p-tolyl in 5a) .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction yields be improved?

The compound can be synthesized via cyclocondensation reactions involving aminotriazole precursors, aldehydes, and β-ketoesters. For example:

  • Combine aminotriazole (0.01 mol), ethyl 3-oxohexanoate (0.01 mol), and substituted aldehydes (e.g., 2-chlorobenzaldehyde) in DMF under reflux for 10–12 minutes. Cool, precipitate with methanol, and recrystallize from ethanol (yield: ~65–70%) .
  • Optimize yields using additives like iodine or Lewis acids (e.g., ZnCl₂), which enhance cyclization efficiency .

Q. Which spectroscopic and analytical methods are critical for structural confirmation?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., pyridin-3-yl and m-tolyl groups). For example, aromatic protons appear at δ 7.2–8.5 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 533) validate molecular weight .
  • X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., triclinic system with a=7.5884a = 7.5884 Å, b=10.7303b = 10.7303 Å, c=14.8825c = 14.8825 Å) .

Q. How is the crystal structure determined, and what insights does it provide?

Single-crystal X-ray diffraction (SC-XRD) reveals:

  • Space Group : P1P1 with Z = 2.
  • Hydrogen Bonding : N–H···O interactions stabilize the 4,7-dihydro-pyrimidine ring.
  • Torsional Angles : Chlorophenyl and pyridinyl groups exhibit angles of 15.2°–22.7°, influencing molecular planarity .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for scalability?

Use Design of Experiments (DoE) and Bayesian optimization :

  • Vary parameters (temperature, solvent ratio, catalyst loading) in a flow-chemistry setup to maximize yield .
  • Apply response surface models to identify optimal conditions (e.g., 80°C, DMF:H₂O = 4:1, 5 mol% ZnCl₂) .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

  • Substituent Variation : Replace m-tolyl with electron-withdrawing groups (e.g., nitro) to assess bioactivity changes.
  • Lipophilicity Analysis : Calculate logP values (e.g., SwissADME) to correlate with membrane permeability .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) using IC₅₀ profiling .

Q. How can computational modeling predict binding modes or pharmacokinetics?

  • Molecular Docking : Simulate interactions with ATP-binding pockets (e.g., using AutoDock Vina). The trifluoromethyl group in analogs shows enhanced hydrophobic contacts .
  • QSAR Models : Train models on logD, polar surface area, and hydrogen-bond donors to predict absorption .

Q. How should contradictory data on reaction yields or spectral assignments be resolved?

  • Variable Analysis : Compare solvent effects (e.g., DMF vs. ethanol) on cyclization efficiency .
  • 2D NMR Validation : Use HSQC and HMBC to resolve overlapping 1^1H signals (e.g., distinguishing pyrimidine H4 and H5 protons) .

Q. What challenges arise during scale-up, and how are they mitigated?

  • Byproduct Formation : Monitor intermediates via LC-MS and optimize purification (e.g., column chromatography with EtOAc/hexane).
  • Solvent Recovery : Implement continuous-flow systems to reduce DMF waste .

Q. How are novel derivatives designed to enhance solubility or stability?

  • Carboxamide Modifications : Replace pyridin-3-yl with morpholine to improve aqueous solubility.
  • Prodrug Strategies : Introduce ester prodrugs (e.g., ethyl carboxylates) for controlled release .

Q. What mechanistic pathways explain cyclization during synthesis?

  • Proposed Mechanism :

Knoevenagel condensation between aldehyde and β-ketoester.

Michael addition of aminotriazole to the α,β-unsaturated intermediate.

Cyclodehydration to form the triazolo-pyrimidine core .

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